molecular formula C8H10N2S B2553437 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile CAS No. 15190-02-0

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile

Cat. No.: B2553437
CAS No.: 15190-02-0
M. Wt: 166.24
InChI Key: URQJGINXGUXZQL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile is an organic compound that features a thiophene ring substituted with a dimethylamino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile typically involves the reaction of thiophene-2-carbaldehyde with dimethylamine and a cyanide source. One common method is the Strecker synthesis, which involves the following steps:

    Formation of the imine: Thiophene-2-carbaldehyde reacts with dimethylamine to form an imine intermediate.

    Addition of cyanide: The imine intermediate reacts with a cyanide source, such as sodium cyanide or potassium cyanide, to form the nitrile group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: 2-(Dimethylamino)-2-(thiophen-2-yl)ethylamine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and nitrile groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-(furan-2-yl)acetonitrile: Similar structure with a furan ring instead of a thiophene ring.

    2-(Dimethylamino)-2-(pyridin-2-yl)acetonitrile: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Dimethylamino)-2-(thiophen-2-yl)acetonitrile is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. The combination of the dimethylamino and nitrile groups further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-(dimethylamino)-2-thiophen-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQJGINXGUXZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 131.5 g. of dimethylamine hydrochloride in 200 ml of water was stirred and 59 g of sodium cyanide added. A solution of 112 g of 2-thiophenecarboxaldehyde in 100 ml of methanol was added from a dropping funnel while the temperature was kept below 30° C. The mixture was then maintained at 30° C. for 4 hours; it was then poured into 3 1. of water.
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200 mL
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59 g
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112 g
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100 mL
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